REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([NH:17][C:18](=[O:24])[C:19]([O:21]CC)=[O:20])[CH:6]=[C:7]([NH:9][C:10](=[O:16])[C:11]([O:13]CC)=[O:12])[CH:8]=1)#[N:2].[OH-].[Na+]>>[C:1]([C:3]1[CH:8]=[C:7]([NH:9][C:10](=[O:16])[C:11]([OH:13])=[O:12])[CH:6]=[C:5]([NH:17][C:18](=[O:24])[C:19]([OH:21])=[O:20])[CH:4]=1)#[N:2] |f:1.2|
|
Name
|
diethyl N,N'-(5-cyano-m-phenylene)dioxamate
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=C(C1)NC(C(=O)OCC)=O)NC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
To the filtrate is added dilute hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate is removed by filtration
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1C=C(C=C(C1)NC(C(=O)O)=O)NC(C(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |